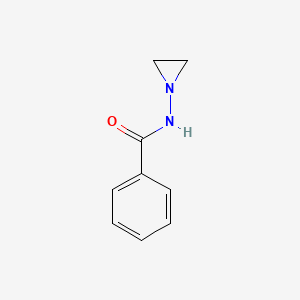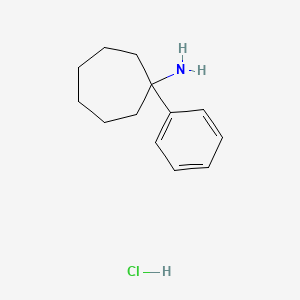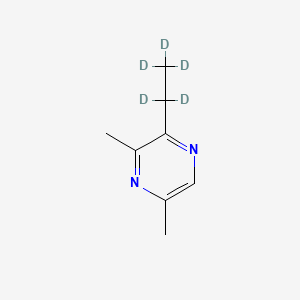![molecular formula C17H20ClN3OS B592769 n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride CAS No. 1126432-66-3](/img/structure/B592769.png)
n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.877. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
It was identified as an impurity in the pharmaceutical substance quetiapine fumarate. The structure of this impurity was confirmed using spectroscopic methods, highlighting its relevance in pharmaceutical quality control (Stolarczyk et al., 2009).
A derivative of this compound, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, was found to inhibit soluble epoxide hydrolase. This indicates its potential utility in medicinal chemistry, especially in the development of compounds for disease models (Thalji et al., 2013).
Another derivative, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, showed significant anti-acetylcholinesterase activity, suggesting its potential application in treating conditions like dementia (Sugimoto et al., 1990).
The compound has been explored in the context of synthesizing novel antidepressant and anxiolytic agents, demonstrating its relevance in the development of psychiatric medications (Kumar et al., 2017).
It has also been studied for its potential as an antipsychotic agent. For example, heterocyclic analogues of 1192U90, which include derivatives of N-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride, were evaluated for their antipsychotic properties (Norman et al., 1996).
Comparative studies on the derivative FG5803, a 1-piperazinecarboxamide derivative, showed its potential as an antipsychotic drug with fewer adverse effects than traditional antipsychotics (Björk et al., 1994).
l-Piperazine-2-carboxylic acid derived N-formamides, related to this compound, have been developed as enantioselective Lewis basic catalysts for chemical reactions, suggesting applications in synthetic chemistry (Wang et al., 2006).
Mecanismo De Acción
- n-[2-(Phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride is an alpha-1 adrenergic agonist. Depending on the route and location of administration, it exhibits two main actions:
Mode of Action
Propiedades
IUPAC Name |
N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS.ClH/c21-17(20-12-10-18-11-13-20)19-15-8-4-5-9-16(15)22-14-6-2-1-3-7-14;/h1-9,18H,10-13H2,(H,19,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRZLKBZMORWRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)









